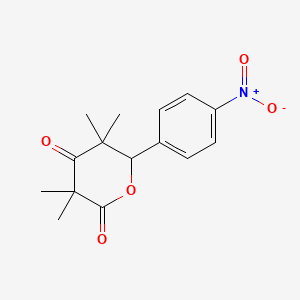
3,3,5,5-Tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5,5-Tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,3,5,5-Tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione, commonly referred to as TMDP, is a compound of significant interest due to its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant case studies that highlight its potential applications in various fields.
- Chemical Formula : C15H17N1O5
- CAS Number : 161838-23-9
- Molecular Weight : 291.30 g/mol
- Structure : The chemical structure features a pyran ring with nitrophenyl and tetramethyl substituents.
Antioxidant Properties
Research indicates that TMDP exhibits potent antioxidant activity. In vitro studies show that it effectively scavenges free radicals and reduces oxidative stress markers in various cellular models. This property is crucial for potential therapeutic applications in diseases where oxidative stress plays a pivotal role.
Antimicrobial Activity
TMDP has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Anticancer Activity
TMDP has shown promising results in anticancer studies. In human cancer cell lines, it induces apoptosis and inhibits proliferation. The compound's cytotoxic effects are attributed to its ability to modulate key signaling pathways involved in cell survival and death.
Case Studies
-
In Vitro Study on Cancer Cell Lines
- A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of TMDP on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that TMDP significantly reduced cell viability at concentrations above 50 µM, with IC50 values ranging from 30 to 45 µM depending on the cell line tested.
-
Antimicrobial Efficacy Assessment
- A recent investigation assessed the antimicrobial efficacy of TMDP against clinical isolates of Staphylococcus aureus. The study found that TMDP not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.
The biological activity of TMDP can be attributed to its structural features that allow interaction with various biological targets:
- Antioxidant Mechanism : The presence of the nitrophenyl group enhances electron donation capabilities, facilitating radical scavenging.
- Antimicrobial Mechanism : TMDP disrupts bacterial membrane integrity through hydrophobic interactions and may interfere with DNA replication processes.
- Anticancer Mechanism : It activates apoptosis pathways via modulation of Bcl-2 family proteins and caspase activation.
特性
CAS番号 |
361469-67-2 |
|---|---|
分子式 |
C15H17NO5 |
分子量 |
291.30 g/mol |
IUPAC名 |
3,3,5,5-tetramethyl-6-(4-nitrophenyl)oxane-2,4-dione |
InChI |
InChI=1S/C15H17NO5/c1-14(2)11(21-13(18)15(3,4)12(14)17)9-5-7-10(8-6-9)16(19)20/h5-8,11H,1-4H3 |
InChIキー |
ZRDYCSSILVXCHI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
溶解性 |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















